molecular formula C18H13ClN4 B10757659 N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B10757659
M. Wt: 320.8 g/mol
InChI Key: NNBICZMPIJMWGC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzylamine with 2-phenylimidazo[1,2-a]pyrazine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-one, while reduction could produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share a similar core structure and exhibit various biological activities.

    Imidazo[1,2-a]pyrazine derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H13ClN4

Molecular Weight

320.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C18H13ClN4/c19-14-8-4-5-9-15(14)22-18-17-10-20-12-23(17)16(11-21-18)13-6-2-1-3-7-13/h1-12H,(H,21,22)

InChI Key

NNBICZMPIJMWGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=CC=CC=C4Cl

Origin of Product

United States

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